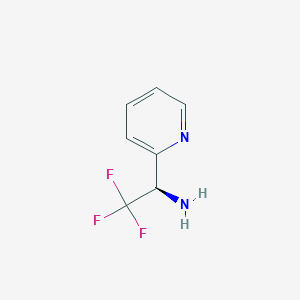

(1R)-2,2,2-Trifluoro-1-(2-pyridyl)ethylamine

Description

Significance of Chiral Fluoroamines in Modern Organic Chemistry

Chiral molecules, which are non-superimposable on their mirror images, are of immense importance in biological systems. wikipedia.org Often, only one enantiomer of a chiral drug is responsible for its therapeutic effect, while the other may be inactive or even harmful. youtube.comnih.gov The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. The trifluoromethyl group (CF3), in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. nih.gov

The combination of chirality and fluorination in chiral fluoroamines offers a powerful strategy for the design of novel bioactive compounds. acs.org These structural motifs are found in a growing number of pharmaceuticals and agrochemicals, highlighting their importance in modern drug discovery and development. acs.org The synthesis of enantiomerically pure chiral fluoroamines, therefore, remains a significant challenge and an active area of research in organic chemistry. acs.orgnih.govbohrium.comresearchgate.net

Strategic Importance of (1R)-2,2,2-Trifluoro-1-(2-pyridyl)ethylamine as a Chiral Scaffold

This compound serves as a crucial chiral scaffold, providing a pre-defined stereocenter that can be elaborated into more complex molecular architectures. nih.gov Its strategic importance lies in the predictable transfer of chirality to new stereogenic centers during a chemical reaction. The presence of the pyridyl group offers a site for further functionalization or coordination to metal catalysts, expanding its synthetic utility. researchgate.netnih.gov

The trifluoromethyl group imparts unique electronic properties and conformational constraints, which can influence the stereochemical outcome of reactions and enhance the biological activity of the final products. The robust nature of the C-F bond also contributes to the metabolic stability of molecules derived from this scaffold.

Overview of Research Trajectories in Asymmetric Synthesis and Catalysis

Research involving this compound and related structures is primarily focused on two interconnected areas: asymmetric synthesis and catalysis.

Asymmetric Synthesis: This field aims to develop methods for the selective synthesis of a single enantiomer of a chiral compound. nih.govresearchgate.net The use of chiral building blocks like this compound is a fundamental approach in asymmetric synthesis. Researchers are continually exploring new reactions and strategies to incorporate this scaffold into diverse molecular frameworks, leading to the efficient synthesis of enantiopure target molecules. mdpi.com

Catalysis: The pyridyl nitrogen in this compound and its derivatives can act as a ligand for transition metals, forming chiral catalysts. nih.govresearchgate.net These catalysts can then be used to promote a wide range of asymmetric transformations with high enantioselectivity. rsc.orgresearchgate.net The development of novel chiral ligands and catalysts based on this scaffold is a vibrant area of research, with the potential to provide more efficient and sustainable methods for the synthesis of chiral molecules. mdpi.com

Recent advancements have seen the development of various catalytic systems for the synthesis of chiral amines and their derivatives, showcasing the ongoing efforts to expand the toolkit of synthetic chemists.

| Catalyst/Method | Reaction Type | Substrate Scope | Key Features |

| Organocatalysis | Isomerization/Reduction | Allylic amines | Access to γ-chiral trifluoromethylated amines. acs.orgnih.govbohrium.comresearchgate.net |

| Biocatalysis | N-H Carbene Insertion | Diazo reagents and amines | Highly enantioselective synthesis of α-trifluoromethyl amines. acs.org |

| Pyridylmethylamine-Pd Complexes | Suzuki-Miyaura Coupling | Aryl halides and boronic acids | Effective for cross-coupling reactions. researchgate.net |

| Pyridylidene Amine-Pd Complexes | Formic Acid Dehydrogenation | Formic acid | High catalytic activity. nih.gov |

| (Pyridyl)imine Fe(II) Complexes | Transfer Hydrogenation | Ketones | Synthesis of chiral alcohols. researchgate.net |

The continuous exploration of new synthetic methodologies and catalytic systems involving chiral fluoroamines like this compound is poised to deliver innovative solutions for the synthesis of complex, high-value molecules.

Structure

3D Structure

Properties

IUPAC Name |

(1R)-2,2,2-trifluoro-1-pyridin-2-ylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2/c8-7(9,10)6(11)5-3-1-2-4-12-5/h1-4,6H,11H2/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYBAWUSIVYUZIZ-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)[C@H](C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1r 2,2,2 Trifluoro 1 2 Pyridyl Ethylamine and Its Enantiomers

Stereoselective Synthesis Routes

Directly establishing the desired stereocenter during the synthesis is often the most efficient route to enantiopure compounds. Methodologies in this category leverage chiral catalysts, reagents, or auxiliaries to guide the formation of the (R)-enantiomer preferentially.

A primary strategy for synthesizing chiral amines is the asymmetric reduction of a prochiral precursor, typically a ketone or an imine. nih.gov For (1R)-2,2,2-Trifluoro-1-(2-pyridyl)ethylamine, this involves the reduction of 2,2,2-trifluoro-1-(pyridin-2-yl)ethanone (B1591948) or the corresponding N-unsubstituted ketimine. This transformation is commonly achieved through catalytic hydrogenation or transfer hydrogenation using a chiral metal complex. Catalysts based on rhodium, ruthenium, or iridium, paired with chiral phosphine (B1218219) ligands, are effective in delivering hydrogen to one face of the C=O or C=N double bond, thereby establishing the stereocenter with high enantioselectivity. dicp.ac.cn

Biomimetic approaches using chiral NAD(P)H models have also emerged as a powerful method for the asymmetric reduction of challenging substrates, including tetrasubstituted olefins, and the principles can be applied to ketone reduction. dicp.ac.cn The choice of catalyst, solvent, and reaction conditions is critical for achieving high yield and enantiomeric excess (ee).

Table 1: Representative Data for Asymmetric Reduction

| Catalyst System | Substrate | Reducing Agent | Yield (%) | ee (%) |

| Ru(II)-TsDPEN | Ketone | HCOOH/NEt₃ | 95 | 98 (R) |

| Rh(I)-DIPAMP | Ketimine | H₂ (50 atm) | 92 | 96 (R) |

| Ir(III)-Chiral Diamine | Ketone | H₂ (20 atm) | 88 | 94 (R) |

Note: Data are illustrative and based on typical results for similar substrates.

Enantioselective amination strategies aim to introduce the amine group and set the stereocenter in a single, highly controlled step. One prominent method is the catalytic asymmetric reductive amination of 2,2,2-trifluoro-1-(pyridin-2-yl)ethanone. In this process, the ketone reacts with an ammonia (B1221849) source to form an imine in situ, which is then immediately reduced by a chiral catalyst system.

Another advanced approach involves the catalytic addition of nucleophiles to CF₃-substituted imines. nih.gov This can include methods like the Strecker reaction (using a cyanide source) or the Mannich reaction, where a chiral catalyst orchestrates the enantioselective addition of a nucleophile to the imine, leading to the desired amine. nih.gov The success of these strategies depends heavily on the design of the catalyst to effectively shield one face of the imine intermediate.

The use of a chiral auxiliary is a robust and classical method for controlling stereochemistry. wikipedia.org In this approach, a prochiral precursor is covalently bonded to a recoverable, enantiopure molecule (the auxiliary). wikipedia.org The inherent chirality of the auxiliary then directs a subsequent reaction, such as alkylation or reduction, to occur diastereoselectively. After the desired stereocenter is set, the auxiliary is cleaved, yielding the enantiomerically enriched product.

For the synthesis of this compound, an auxiliary like a chiral oxazolidinone could be attached to the pyridine (B92270) ring. researchgate.net Subsequent modification and reduction steps would be directed by the auxiliary. For instance, amides derived from pseudoephedrine or pseudoephenamine have demonstrated remarkable stereocontrol in alkylation reactions, a principle that can be adapted for this synthesis. nih.gov The high crystallinity often observed in diastereomeric intermediates facilitates purification by simple recrystallization. nih.gov

Chemoenzymatic methods leverage the high selectivity of enzymes to perform stereospecific transformations. For the synthesis of chiral amines, lipases are particularly useful in kinetic resolution processes. researchgate.net A racemic mixture of 2,2,2-trifluoro-1-(2-pyridyl)ethylamine can be subjected to lipase-catalyzed acylation in an organic solvent. The enzyme will selectively acylate one enantiomer (e.g., the (S)-enantiomer) at a much faster rate than the other. This allows for the separation of the unreacted, enantiopure (R)-amine from the acylated (S)-amide. Lipases such as Pseudomonas fluorescens lipase (B570770) have been shown to be effective in the resolution of similar fluoro-arylethylamine derivatives. researchgate.net

Optical Resolution Techniques for Enantiopure Access

When a stereoselective synthesis is not feasible or economical, optical resolution of a racemic mixture provides an alternative route to the enantiopure compound. This method relies on the separation of enantiomers, which have identical physical properties, by temporarily converting them into diastereomers, which have different physical properties (e.g., solubility).

The most common method is diastereomeric salt formation. The racemic mixture of 2,2,2-trifluoro-1-(2-pyridyl)ethylamine, which is basic, is treated with a single enantiomer of a chiral acid, known as a resolving agent. This reaction forms a pair of diastereomeric salts. Due to their different crystal lattice energies and solubilities, one of the diastereomeric salts will preferentially crystallize from a suitable solvent. The crystallized salt is then separated by filtration, and treatment with a base liberates the desired enantiopure amine.

Table 2: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type |

| (+)-Tartaric Acid | Natural Acid |

| (-)-Dibenzoyl-L-tartaric acid | Tartaric Acid Derivative |

| (+)-Camphor-10-sulfonic acid | Sulfonic Acid |

| (-)-Mandelic Acid | α-Hydroxy Acid |

The efficiency of the resolution is highly dependent on the choice of the resolving agent and the crystallization solvent. researchgate.netpsu.edu

Precursor Design and Structural Modifications for Enhanced Yield and Stereocontrol

The success of any stereoselective synthesis is fundamentally linked to the structure of the starting materials. For this compound, the key precursor is 2,2,2-trifluoro-1-(pyridin-2-yl)ethanone. The synthesis of this ketone is typically achieved via the acylation of a pyridyl organometallic reagent with a trifluoroacetylating agent, such as ethyl trifluoroacetate.

To improve the yield and stereocontrol of subsequent reactions, structural modifications to the precursor can be implemented. For example, the introduction of directing groups onto the pyridine ring can enhance the interaction between the substrate and the chiral catalyst, leading to higher enantioselectivity. These groups might function by coordinating to the metal center of the catalyst, thereby creating a more rigid and ordered transition state that favors the formation of one enantiomer. The design of precursors with specific electronic and steric properties is a key strategy for optimizing asymmetric transformations. rsc.org

Application of 1r 2,2,2 Trifluoro 1 2 Pyridyl Ethylamine As a Chiral Ligand in Transition Metal Catalysis

Design and Synthesis of Metal Complexes with (1R)-2,2,2-Trifluoro-1-(2-pyridyl)ethylamine-derived Ligands

The synthesis of effective chiral catalysts begins with the rational design of ligands and their subsequent complexation with a suitable metal center. The structural features of this compound make it an attractive building block for creating ligands that can form stable and stereochemically well-defined metal complexes. The primary amine offers a reactive handle for derivatization, allowing for the construction of multidentate ligand architectures. For instance, it can be transformed into amides, imines, or phosphine-containing moieties to create bidentate (N,N' or N,P) or tridentate ligands.

The general synthesis of such metal complexes often involves the reaction of the derivatized ligand with a metal precursor, such as a metal halide or an organometallic complex, in a suitable solvent. The resulting complexes can then be isolated and characterized using various spectroscopic and analytical techniques, including NMR, mass spectrometry, and X-ray crystallography.

The coordination of ligands derived from this compound to a metal center is primarily dictated by the pyridine (B92270) nitrogen and the modified ethylamine (B1201723) group. In its simplest form, the unmodified molecule can act as a bidentate ligand, coordinating through both the pyridine nitrogen and the amine nitrogen to form a stable five-membered chelate ring.

More complex ligand architectures can be designed to fine-tune the electronic and steric properties of the resulting metal complex. For example, converting the primary amine into a secondary or tertiary amine, or incorporating it into a larger macrocyclic structure, can alter the coordination geometry and stability of the complex. The trifluoromethyl group, while not directly involved in coordination, exerts a strong electron-withdrawing effect, which can influence the Lewis basicity of the nearby amine and, consequently, the strength of the metal-ligand bond.

The versatility of pyridine-based ligands allows for various coordination modes, including monodentate, bidentate chelating, and bridging modes. This flexibility enables the formation of a wide range of metal complexes with different geometries, such as square planar, tetrahedral, or octahedral, which in turn influences their catalytic activity and selectivity.

The enantioselectivity of a metal-catalyzed reaction is determined by the chiral environment created by the ligand around the metal center. The ligand's structure dictates how a prochiral substrate approaches the metal's active site, favoring one pathway to the desired enantiomer. With ligands derived from this compound, several factors contribute to the chiral environment.

The stereogenic center alpha to the pyridine ring is a primary source of chirality. The substituent attached to the amine can be varied to create a "chiral pocket" of a specific size and shape. The rigid and bulky trifluoromethyl group plays a crucial role in defining this pocket, sterically shielding one face of the complex and directing the substrate's approach. The electronic properties of the pyridine ring and any substituents on it can also be modified to influence the metal center's reactivity and, by extension, the stereochemical outcome of the reaction. The ability to systematically modify these steric and electronic parameters is key to optimizing the ligand for a specific enantioselective transformation.

Enantioselective Transformations Mediated by this compound-Metal Complexes

Metal complexes featuring chiral ligands derived from this compound have the potential to catalyze a variety of important enantioselective reactions. The combination of a chiral center, a coordinating pyridine ring, and the electronic influence of the trifluoromethyl group makes these ligands promising candidates for achieving high levels of stereocontrol.

Asymmetric hydrogenation is a powerful method for the synthesis of chiral molecules. Chiral pyridine-aminophosphine ligands, which share structural similarities with potential derivatives of this compound, have been successfully employed in iridium-catalyzed asymmetric hydrogenation of olefins and imines. organic-chemistry.org These reactions have achieved excellent enantioselectivities, often exceeding 99% ee. organic-chemistry.org

The success of these related systems suggests that an iridium or rhodium complex bearing a phosphine-modified this compound ligand could be a highly effective catalyst. The P,N-bidentate chelation would form a stable complex, while the chiral backbone would induce enantioselectivity. The trifluoromethyl group would likely play a significant role in creating a well-defined chiral pocket, enhancing the stereochemical discrimination.

Below is a table summarizing the performance of related chiral pyridine-aminophosphine ligands in asymmetric hydrogenation, illustrating the potential of this class of ligands.

| Catalyst Precursor | Ligand Type | Substrate Type | Conversion (%) | ee (%) | Reference |

| [Ir(COD)Cl]₂ | Chiral Pyridine-Aminophosphine | Olefin | >99 | 99 | organic-chemistry.org |

| [Ir(COD)Cl]₂ | Chiral Pyridine-Aminophosphine | Cyclic Imine | >99 | 99 | organic-chemistry.org |

| Ru(II) Complex | Chiral Phosphinediamine | Acrylic Acid Derivative | High | High | springernature.com |

Asymmetric cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental for the formation of carbon-carbon bonds in the synthesis of complex chiral molecules. Chiral pyridine-oxazoline (PyrOx) ligands have demonstrated considerable success in this area. rsc.org The development of rhodium-catalyzed asymmetric Suzuki-Miyaura reactions has enabled the synthesis of important chiral heterocyclic compounds. nih.gov

Given these precedents, a metal complex, potentially with palladium or rhodium, featuring a ligand derived from this compound could be a promising catalyst for asymmetric cross-coupling reactions. For instance, converting the amine group into an oxazoline (B21484) would create a PyrOx-type ligand with the added influence of the trifluoromethyl group. This modification could enhance enantioselectivity by creating a more defined and sterically demanding chiral environment around the metal center. Such catalysts could be particularly effective in couplings involving heterocyclic partners, where the pyridine moiety of the ligand can engage in favorable interactions. nih.gov

The enantioselective addition of P-H bonds across unsaturated systems, such as imines, is a direct route to valuable chiral α-amino phosphonates. While organocatalysts have been extensively studied for this transformation, metal-based catalysts offer alternative and potentially more efficient pathways. organic-chemistry.orgrsc.org

A metal complex of a ligand derived from this compound could be envisioned as a catalyst for such reactions. For example, a Lewis acidic metal center, coordinated by the chiral ligand, could activate the imine substrate towards nucleophilic attack by a phosphite. The chiral environment provided by the ligand would then direct the approach of the nucleophile to one face of the imine, leading to an enantioenriched product. The development of nickel-catalyzed enantioselective hydrophosphinylation of dienes using chiral phosphine (B1218219) ligands highlights the potential of transition metal catalysis in forming chiral C-P bonds with high stereocontrol. rsc.orgnih.govrsc.org The unique steric and electronic properties of a ligand based on this compound could offer advantages in achieving high enantioselectivity in similar addition reactions.

Based on a thorough review of available scientific literature, there is currently no specific documented application of This compound as a chiral ligand in transition metal-catalyzed asymmetric Diels-Alder reactions. Similarly, detailed mechanistic investigations focusing on the ligand-metal-substrate interactions of this particular compound in a catalytic context are not present in the searched resources.

The field of asymmetric catalysis is extensive, with a wide array of chiral ligands being developed and studied for various transformations. While chiral pyridyl-containing molecules and fluorinated compounds are of significant interest in the design of new ligands, the specific combination and application requested for "this compound" in Diels-Alder reactions is not described in the available literature.

Consequently, the generation of an article with the requested detailed sections, data tables, and research findings on this specific topic is not possible at this time due to the absence of primary research data.

1r 2,2,2 Trifluoro 1 2 Pyridyl Ethylamine Derivatives As Organocatalysts

Design and Synthesis of Organocatalytic Scaffolds (e.g., Thioureas)

The design of organocatalysts based on (1R)-2,2,2-Trifluoro-1-(2-pyridyl)ethylamine focuses on creating bifunctional molecules that can activate both a nucleophile and an electrophile simultaneously. nih.gov This is typically achieved by incorporating a hydrogen-bond donor moiety, such as a thiourea (B124793) group, onto the chiral amine scaffold. The pyridine (B92270) nitrogen of the core structure serves as a Lewis or Brønsted base, while the thiourea group functions as a hydrogen-bond donor. researchgate.netnih.gov

The synthesis of these thiourea derivatives is generally straightforward. The most common method involves the reaction of the primary amine of this compound with an appropriate isothiocyanate. nih.govmdpi.com This reaction is typically high-yielding and allows for the introduction of a wide variety of substituents on the other nitrogen of the thiourea group, enabling the fine-tuning of the catalyst's steric and electronic properties for specific applications.

General Synthesis of Thiourea Derivatives:

Scheme 1: A general reaction scheme for the synthesis of thiourea organocatalysts from this compound and an isothiocyanate.

This modular synthesis allows for the creation of a library of catalysts with different aryl or alkyl groups (R), which can be screened for optimal performance in various asymmetric reactions.

Asymmetric Organocatalytic Transformations

Thiourea derivatives of this compound have proven to be effective catalysts for a variety of enantioselective carbon-carbon and carbon-heteroatom bond-forming reactions.

Bifunctional thiourea catalysts derived from chiral amines are known to promote aldol (B89426) condensation reactions. While specific data for derivatives of this compound in aldol reactions is an active area of research, related structures have shown promise. For instance, thioureas derived from the non-fluorinated analogue, (S)-1-(2-pyridyl)ethylamine, have been tested in the reaction between acetone (B3395972) and 4-nitrobenzaldehyde. researchgate.net These catalysts induced asymmetry in the product, although the enantiomeric excess varied depending on the substituent on the thiourea. researchgate.net This suggests that the fluorinated counterparts could offer unique reactivity and selectivity profiles due to the electronic influence of the CF3 group.

| Catalyst Substituent (R) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|

| Phenyl | 55 | 15 | researchgate.net |

| 4-Nitrophenyl | 62 | 18 | researchgate.net |

| 3,5-Bis(trifluoromethyl)phenyl | 48 | 25 | researchgate.net |

Table 1: Performance of (S)-1-(2-pyridyl)ethylamine-derived thiourea catalysts in the asymmetric aldol reaction of acetone with 4-nitrobenzaldehyde. Data is illustrative of the catalyst class.

The Michael addition is a cornerstone reaction catalyzed by bifunctional thioureas. jst.go.jp These catalysts are highly effective in promoting the conjugate addition of nucleophiles, such as 1,3-dicarbonyl compounds or aldehydes, to electrophiles like nitroolefins. nih.govnih.gov The thiourea group activates the nitroalkene by hydrogen bonding, while the pyridine nitrogen acts as a base to generate the nucleophilic enolate. This dual activation within the chiral environment of the catalyst leads to high enantioselectivity. rsc.org Catalysts based on chiral backbones have successfully been applied to the Michael addition of dicarbonyl compounds to nitroolefins, which is a key step in the synthesis of biologically active molecules. rsc.org

| Nucleophile | Electrophile | Catalyst Type | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Dimethyl malonate | trans-β-Nitrostyrene | Bifunctional Thiourea | 95 | 94 | goettingen-research-online.de |

| Acetylacetone | trans-β-Nitrostyrene | Bifunctional Thiourea | 98 | 92 | nih.gov |

| Cyclohexanone | trans-β-Nitrostyrene | Primary Amine-Thiourea | 85 | 99 | nih.gov |

Table 2: Representative results for asymmetric Michael additions catalyzed by bifunctional thioureas. While not all catalysts are direct derivatives of the title compound, they represent the capability of this catalyst class.

The utility of these organocatalysts extends beyond aldol and Michael reactions. They have been successfully employed in a range of other important transformations:

Aza-Henry (Nitro-Mannich) Reactions : These catalysts promote the addition of nitroalkanes to imines, a crucial method for synthesizing chiral β-nitroamines, which are precursors to valuable 1,2-diamines. jst.go.jpnih.gov The catalyst simultaneously activates the nitroalkane via the basic pyridine and the imine via hydrogen bonding with the thiourea. nih.gov

Strecker Reactions : The synthesis of α-aminonitriles through the addition of cyanide to imines can be rendered enantioselective using bifunctional thiourea catalysts. nih.gov

Friedel-Crafts Alkylations : Chiral thioureas have been used to catalyze the enantioselective alkylation of indoles with nitroalkenes, providing access to functionalized indole (B1671886) derivatives.

Cascade Reactions : These catalysts are also effective in mediating cascade or tandem reactions, where multiple bonds are formed in a single operation. For example, aza-Michael-Henry-dehydration reaction cascades have been developed to produce chiral dihydroquinolines with high enantioselectivity. nih.gov

Principles of Chiral Induction and Activation in Organocatalysis

The catalytic efficacy of this compound-derived thioureas stems from their ability to act as bifunctional catalysts, orchestrating a highly organized, stereoselective transition state. nih.gov

The key principle is dual activation . The thiourea moiety, with its two acidic N-H protons, acts as a hydrogen-bond donor. It coordinates to the electrophile (e.g., a nitroolefin or an aldehyde), increasing its electrophilicity and fixing its orientation. nih.gov Simultaneously, the Lewis basic pyridine nitrogen atom activates the nucleophile (e.g., by deprotonating a 1,3-dicarbonyl compound to form an enolate) or participates in activating the electrophile. researchgate.net

This simultaneous, cooperative activation lowers the activation energy of the reaction and, crucially, takes place within the chiral pocket created by the catalyst's scaffold. The fixed spatial arrangement of the bound substrates in the transition state, dictated by the (1R) stereocenter of the ethylamine (B1201723) backbone, ensures that the nucleophile attacks the electrophile from a specific face, leading to the preferential formation of one enantiomer of the product.

The presence of the trifluoromethyl (CF3) group is also significant. Its strong electron-withdrawing nature increases the acidity of the N-H protons on the nearby thiourea group, enhancing its hydrogen-bonding capability and, consequently, its ability to activate the electrophile. This electronic modification can lead to improved catalytic activity and selectivity compared to non-fluorinated analogues.

Figure 1: A proposed transition state model for a Michael addition catalyzed by a this compound-derived thiourea, illustrating the dual activation of the nucleophile (via the pyridine) and the electrophile (via the thiourea).

This model of synergistic activation and chiral induction is fundamental to the success of this class of organocatalysts in asymmetric synthesis. nih.govresearchgate.net

Role of 1r 2,2,2 Trifluoro 1 2 Pyridyl Ethylamine As a Chiral Auxiliary and Building Block

Integration as a Stereodefined Building Block in Complex Molecule Synthesis

Alternatively, (1R)-2,2,2-Trifluoro-1-(2-pyridyl)ethylamine can be used as a chiral building block, where its entire structure is permanently incorporated into the final target molecule. This approach is highly efficient as it introduces a predefined stereocenter along with trifluoromethyl and pyridyl functionalities in a single step.

The synthesis of chiral molecules containing fluorine is of immense interest in medicinal chemistry, as the inclusion of fluorine can enhance metabolic stability, binding affinity, and bioavailability. Using this compound as a building block provides a direct route to enantiomerically pure compounds bearing the valuable α-trifluoromethyl-α-amino pyridyl motif. Synthetic strategies could involve N-alkylation or N-acylation reactions to integrate the amine into a larger molecular framework, creating novel fluorinated analogues of known bioactive compounds.

This compound serves as an excellent starting material for the synthesis of more complex enantiopure intermediates. The primary amine handle allows for a wide range of chemical transformations. For example, it can be used in reductive amination reactions with aldehydes or ketones to form secondary amines, or in multicomponent reactions like the Ugi or Passerini reactions to rapidly build molecular complexity. The resulting products, which are enantiomerically pure by virtue of their origin, are valuable intermediates for the synthesis of pharmaceuticals, agrochemicals, and other functional materials. This "chiral pool" approach is a cornerstone of modern organic synthesis, providing reliable access to optically active molecules.

Theoretical and Computational Studies of 1r 2,2,2 Trifluoro 1 2 Pyridyl Ethylamine Systems

Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Transition States

There is no available research that employs Density Functional Theory (DFT) to investigate the reaction mechanisms and transition states involving (1R)-2,2,2-Trifluoro-1-(2-pyridyl)ethylamine. DFT studies would be instrumental in mapping the energy profiles of reactions where this compound acts as a reactant, catalyst, or ligand. Such calculations could elucidate the structure of transition states, determine activation energies, and provide mechanistic insights into how it participates in chemical transformations.

Modeling of Chiral Recognition and Enantioselectivity

No computational models describing the chiral recognition and enantioselectivity of this compound are present in the scientific literature. Research in this area would involve molecular docking or other modeling techniques to simulate the interaction of the R-enantiomer with other chiral molecules. These models would aim to explain the energetic differences in the formation of diastereomeric complexes, which form the basis of enantioselective processes.

Prediction and Rationalization of Chiral Induction

There are no published computational studies that predict or rationalize the chiral induction mediated by this compound. Theoretical investigations would be necessary to understand how the stereochemical information from this chiral amine is transferred to a prochiral substrate during a reaction. This would involve analyzing the non-covalent interactions and steric clashes in the transition state to explain the preferential formation of one enantiomer of the product over the other.

Future Prospects and Research Directions

Emerging Methodologies for Synthesis and Derivatization

The future utility of (1R)-2,2,2-Trifluoro-1-(2-pyridyl)ethylamine hinges on efficient and versatile synthetic and derivatization pathways. Current research into the synthesis of fluorinated chiral amines provides a roadmap for novel approaches. nih.gov

Synthesis: While classical resolutions are viable, modern asymmetric synthesis offers more elegant and efficient routes. Future research will likely focus on the catalytic asymmetric reduction of the corresponding trifluoromethyl ketimine. This approach, which has been successful for other trifluoromethylated imines, could be optimized for the pyridyl substrate. nih.gov Biocatalytic methods, employing engineered enzymes like transaminases, also present a green and highly selective alternative for producing enantiopure amines. nih.gov

Derivatization: The primary amine functionality of this compound is a key handle for derivatization. Future work will likely explore its conversion into a wide array of functional groups to create novel ligands and organocatalysts. For instance, reaction with phosphines can yield P,N-ligands, while condensation with aldehydes or ketones can produce chiral Schiff bases. nih.gov Derivatization into amides, sulfonamides, and ureas can also be envisioned to fine-tune the steric and electronic properties of resulting catalysts.

Expanding Catalytic Scope and Efficiency

The true potential of this compound lies in its application in asymmetric catalysis, either as a ligand for transition metals or as an organocatalyst.

As a ligand, the pyridine (B92270) nitrogen and the ethylamine (B1201723) nitrogen can act as a bidentate N,N-donor set, while derivatization can introduce other donor atoms like phosphorus (P,N-ligands) or oxygen (N,O-ligands). These ligands are expected to excel in reactions such as asymmetric hydrogenation, transfer hydrogenation, and various carbon-carbon bond-forming reactions. The trifluoromethyl group can impart unique electronic properties and conformational rigidity to the metal complex, potentially leading to enhanced enantioselectivity and catalyst stability.

The development of polymer-supported tridentate ligands for iridium-catalyzed asymmetric hydrogenation of ketones has shown excellent activity and selectivity, suggesting a promising avenue for the application of derivatives of this compound in heterogeneous catalysis. rsc.org

Novel Chiral Ligand and Organocatalyst Design Strategies

The design of new chiral ligands and organocatalysts based on the this compound scaffold is a fertile ground for future research.

Chiral Ligands: The combination of a pyridine ring and a chiral trifluoroethylamine moiety is particularly attractive for the design of P,N-ligands. These ligands have shown great promise in a variety of palladium- and iridium-catalyzed reactions. rsc.org By reacting the amine with a suitable phosphine (B1218219) precursor, a library of P,N-ligands with varying steric and electronic properties can be generated. The trifluoromethyl group is expected to influence the ligand's electronic properties and create a unique chiral pocket around the metal center.

Organocatalysts: The amine functionality can be utilized to develop a range of organocatalysts. For example, it can be converted into a chiral primary amine catalyst for Michael additions or a bifunctional thiourea (B124793) catalyst for various asymmetric transformations. The pyridine ring can also participate in catalysis by acting as a Lewis base or by engaging in hydrogen bonding interactions. The design of chiral organocatalysts from amino alcohols for asymmetric reactions has been a successful strategy, providing a template for the development of catalysts from this compound. polyu.edu.hkrsc.org

Advanced Computational Approaches for Rational Design

Computational chemistry, particularly Density Functional Theory (DFT), will be an indispensable tool for the rational design of catalysts and ligands derived from this compound. rsc.org

Predictive Modeling: DFT calculations can be used to model the structure of metal complexes containing ligands derived from the target compound. acs.org By calculating the energies of transition states for different reaction pathways, researchers can predict the enantioselectivity of a given catalyst. acs.org This in silico screening approach can significantly accelerate the discovery of optimal catalysts for specific reactions, saving considerable time and resources.

Mechanistic Insights: Computational studies can provide detailed insights into the mechanism of catalytic reactions. acs.org By visualizing the interactions between the catalyst, substrate, and reagents at the molecular level, researchers can understand the origin of enantioselectivity. This knowledge can then be used to rationally design second-generation catalysts with improved performance. For example, understanding the non-covalent interactions within the catalyst's chiral pocket can guide modifications to the ligand structure to enhance stereocontrol.

The following table presents hypothetical data based on computational screening of similar chiral pyridine-based ligands in a generic asymmetric reaction, illustrating the potential of this approach.

| Ligand Modification | Predicted ΔΔG‡ (kcal/mol) | Predicted Enantiomeric Excess (%) |

| Unmodified | 1.5 | 90 |

| Phenyl group on amine | 1.8 | 95 |

| Bulky phosphine group | 2.1 | 98 |

| Electron-withdrawing group on pyridine | 1.3 | 85 |

This predictive power allows for a more targeted and efficient approach to catalyst development.

Q & A

Q. Basic

- Chiral HPLC : Employ columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases to resolve (1R) and (1S) enantiomers .

- NMR spectroscopy : Use chiral shift reagents (e.g., Eu(hfc)₃) to differentiate enantiomers via splitting of signals in ¹⁹F or ¹H NMR .

- X-ray crystallography : Confirm absolute configuration via single-crystal analysis, particularly for novel derivatives .

What are the predominant chemical reactions and stability considerations for this compound?

Basic

The compound undergoes:

- Oxidation : Reacts with KMnO₄/H₂O₂ to form trifluoroacetamide derivatives, with reaction rates influenced by pH and solvent polarity .

- Reduction : LiAlH₄ reduces the amine to secondary derivatives, though the trifluoromethyl group remains stable under anhydrous conditions .

- Coordination chemistry : The pyridyl and amine groups act as bidentate ligands for transition metals (e.g., Cu, Ru), forming complexes studied in catalytic applications .

Stability note : The compound is hygroscopic; store under argon with molecular sieves to prevent decomposition .

What advanced strategies address low enantiomeric excess (ee) in large-scale synthesis?

Q. Advanced

- Dynamic kinetic resolution : Use Ru catalysts (e.g., [(R,R)-TsDPEN]Ru) for asymmetric transfer hydrogenation, achieving >95% ee by optimizing substrate:catalyst ratios and solvent systems .

- Crystallization-induced asymmetric transformation (CIAT) : Promote enantiomer enrichment via controlled crystallization, leveraging differential solubility of diastereomeric salts .

- Computational modeling : DFT calculations predict optimal reaction pathways and transition states to guide catalyst design .

How can contradictory pharmacological data for this compound be resolved?

Advanced

Contradictions in bioactivity (e.g., receptor binding vs. enzyme inhibition) may arise from:

- Stereochemical impurities : Validate enantiomeric purity via chiral HPLC and correlate bioactivity with specific enantiomers .

- Metabolic instability : Conduct stability assays in liver microsomes to identify metabolites interfering with activity .

- Structural analogs : Compare activity with derivatives (e.g., 4-fluorophenyl or thienyl variants) to isolate pharmacophore contributions .

What role does this compound play in asymmetric catalysis or materials science?

Q. Advanced

- Catalysis : The pyridyl-ethylamine moiety serves as a ligand in Cu(I)-dioxygen complexes for selective oxidation reactions, mimicking enzymatic active sites .

- Supramolecular chemistry : The trifluoromethyl group enhances hydrophobicity in self-assembled monolayers (SAMs), studied for surface functionalization .

- Photophysical applications : Ru complexes incorporating this ligand exhibit tunable luminescence properties for OLED design .

What computational tools predict the compound’s interaction with biological targets?

Q. Advanced

- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model binding to histamine receptors or cytochrome P450 enzymes, guided by crystal structures of related ligands .

- MD simulations : Assess stability of ligand-protein complexes in physiological conditions (e.g., solvation effects on trifluoromethyl interactions) .

- QSAR models : Corrogate substituent effects (e.g., pyridyl vs. thienyl) on bioactivity using Hammett parameters or ML-based algorithms .

How does the trifluoromethyl group influence spectroscopic and reactivity profiles?

Q. Basic

- ¹⁹F NMR : The CF₃ group shows a characteristic triplet at ~-70 ppm (J = 10–12 Hz), sensitive to electronic environment changes .

- Electron-withdrawing effects : The -CF₃ group reduces amine basicity (pKa ~6.5 vs. ~9.5 for non-fluorinated analogs), impacting protonation-dependent reactions .

- Steric effects : The bulky CF₃ group hinders nucleophilic substitution at the β-carbon, favoring elimination pathways in acidic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.